molecular formula C18H11IN2O4 B12573745 1-Iodo-3,5-bis(3-nitrophenyl)benzene CAS No. 586959-92-4

1-Iodo-3,5-bis(3-nitrophenyl)benzene

Cat. No.: B12573745
CAS No.: 586959-92-4
M. Wt: 446.2 g/mol
InChI Key: QRALYMNWELTVKI-UHFFFAOYSA-N
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Description

1-Iodo-3,5-bis(3-nitrophenyl)benzene is an aromatic compound characterized by the presence of iodine and nitro groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Iodo-3,5-bis(3-nitrophenyl)benzene typically involves the iodination of 3,5-bis(3-nitrophenyl)benzene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the benzene ring in the presence of a suitable catalyst. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Iodo-3,5-bis(3-nitrophenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents. Major products formed from these reactions include amines and other substituted aromatic compounds.

Scientific Research Applications

1-Iodo-3,5-bis(3-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving aromatic compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Iodo-3,5-bis(3-nitrophenyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Iodo-3,5-bis(3-nitrophenyl)benzene can be compared with other similar compounds such as:

    1-Iodo-3,5-dinitrobenzene: Similar in structure but with fewer nitro groups.

    1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of nitro groups, leading to different chemical properties.

Properties

CAS No.

586959-92-4

Molecular Formula

C18H11IN2O4

Molecular Weight

446.2 g/mol

IUPAC Name

1-iodo-3,5-bis(3-nitrophenyl)benzene

InChI

InChI=1S/C18H11IN2O4/c19-16-8-14(12-3-1-5-17(10-12)20(22)23)7-15(9-16)13-4-2-6-18(11-13)21(24)25/h1-11H

InChI Key

QRALYMNWELTVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)I)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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